

Derivatization of Spiro[2.5]octan-4-one for biological screening

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Spiro[2.5]octan-4-one

Cat. No.: B2859199

[Get Quote](#)

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von Spiro[2.5]octan-4-on für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Spirocyclische Gerüste sind aufgrund ihrer inhärenten dreidimensionalen Struktur, die eine neuartige Besetzung des chemischen Raums ermöglicht, zu einem Schwerpunkt in der modernen medizinischen Chemie geworden.^{[1][2]} Das Spiro[2.5]octan-4-on-Gerüst stellt einen attraktiven und vielseitigen Ausgangspunkt für die Synthese von Wirkstoffbibliotheken dar. Seine starre Konformation und die Fähigkeit, funktionelle Gruppen in präzise Vektoren im Raum zu projizieren, bieten einzigartige Möglichkeiten für die Interaktion mit biologischen Zielmolekülen.^{[1][3]} Dieser Leitfaden bietet detaillierte Anwendungshinweise und experimentelle Protokolle für die strategische Derivatisierung der C4-Carbonylgruppe von Spiro[2.5]octan-4-on. Es werden drei robuste chemische Umwandlungen vorgestellt – reduktive Aminierung, die Wittig-Reaktion und die Aldol-Kondensation –, die jeweils Zugang zu unterschiedlichen Klassen von Molekülen mit unterschiedlichen physikochemischen Eigenschaften ermöglichen und somit für ein breites Spektrum an biologischen Screenings geeignet sind.

Einleitung: Die Bedeutung spirocyclischer Gerüste in der Wirkstoffforschung

Die Abkehr von flachen, aromatischen Molekülen hin zu dreidimensionalen Strukturen ist ein entscheidender Trend in der modernen Wirkstoffforschung. Spirocyclen, bei denen zwei Ringe über ein einziges gemeinsames Atom, das Spiroatom, verbunden sind, erfüllen diese Anforderung in idealer Weise.^{[1][4]} Diese einzigartige Anordnung verleiht den Molekülen eine definierte räumliche Geometrie, die zu einer verbesserten Bindungsaffinität und Selektivität für biologische Zielstrukturen führen kann.^[3]

Spiro[2.5]octan-4-on (Summenformel: $C_8H_{12}O$, Molekulargewicht: 124,18 g/mol) ist ein besonders wertvolles Ausgangsmaterial.^{[5][6][7]} Es kombiniert einen Cyclohexanonring mit einem Cyclopropanring, was zu einer erhöhten Ringspannung und einer einzigartigen Konformation führt. Die zentrale Carbonylgruppe an der C4-Position ist der Dreh- und Angelpunkt für die chemische Modifikation und ermöglicht eine breite Palette von Derivatisierungsstrategien. Die in diesem Leitfaden beschriebenen Protokolle sollen Forschern eine solide Grundlage bieten, um vielfältige und neuartige Molekülbibliotheken für das High-Throughput-Screening zu erstellen.

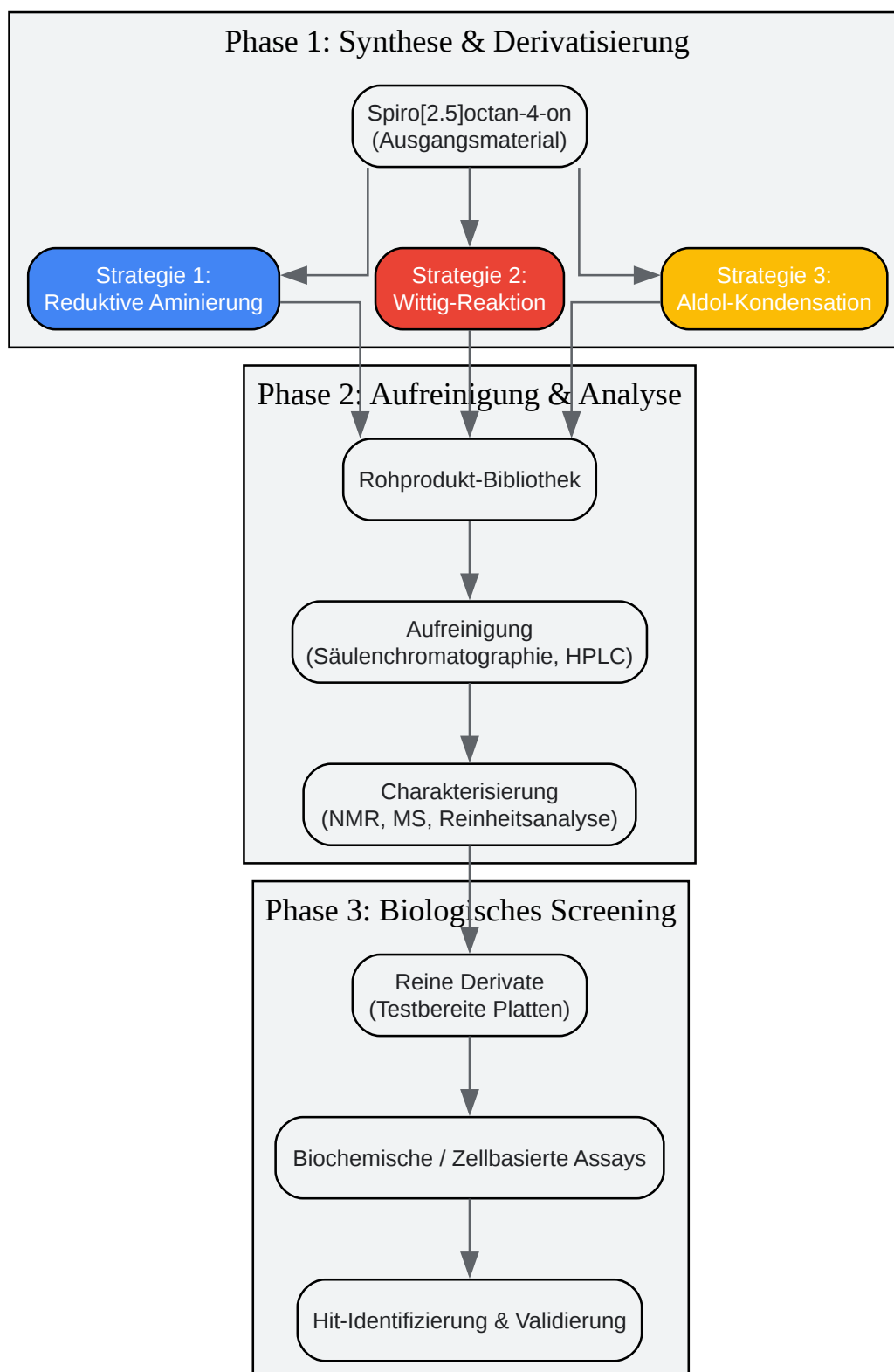
Logischer Rahmen für die Derivatisierung

Die Auswahl der Derivatisierungsstrategien konzentriert sich auf die Umwandlung der C4-Ketogruppe in verschiedene funktionelle Gruppen, die bekanntermaßen die pharmakokinetischen und pharmakodynamischen Eigenschaften von Molekülen beeinflussen.

- Reduktive Aminierung: Führt basische Stickstoffatome ein, die für die Salzbildung, verbesserte Löslichkeit und die Bildung von Wasserstoffbrückenbindungen entscheidend sind. Dies ist eine der am häufigsten verwendeten Reaktionen zur Synthese von Aminen.^{[8][9]}
- Wittig-Reaktion: Ersetzt das polare Carbonyl-Sauerstoffatom durch eine exocyclische Doppelbindung und schafft so rigidere und lipophilere Analoga. Dies ist eine klassische und zuverlässige Methode zur Alken-Synthese aus Ketonen.^{[10][11][12]}
- Aldol-Kondensation: Ermöglicht die Verlängerung des Kohlenstoffgerüsts und die Einführung von Konjugation, was zu α,β -ungesättigten Ketonen führt, die als Michael-Akzeptoren für

kovalente Interaktionen dienen können.[\[13\]](#)[\[14\]](#)

Der folgende Arbeitsablauf zeigt den allgemeinen Prozess von der Auswahl des Gerüsts bis zum biologischen Screening.



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zum Screening.

Detaillierte Experimentelle Protokolle

Protokoll 1: Reduktive Aminierung zur Synthese von Spiro[2.5]octan-4-aminen

Diese Methode wandelt das Keton in ein sekundäres oder tertiäres Amin um, indem es mit einem primären oder sekundären Amin zu einem Imin (oder Iminiumion) kondensiert, das dann in situ mit einem milden Reduktionsmittel reduziert wird.^{[15][16]} Natriumtriacetoxyborhydrid ($\text{NaBH}(\text{OAc})_3$) ist das Mittel der Wahl, da es mild genug ist, um das Keton nicht anzugreifen, aber reaktiv genug, um das Iminiumion effizient zu reduzieren, und es toleriert leicht saure Bedingungen.^[8]

Materialien:

- Spiro[2.5]octan-4-on
- Gewünschtes primäres oder sekundäres Amin (z. B. Benzylamin, Morpholin)
- Natriumtriacetoxyborhydrid ($\text{NaBH}(\text{OAc})_3$)
- Dichlormethan (DCM), wasserfrei
- Essigsäure (optional, als Katalysator)
- Gesättigte Natriumbicarbonatlösung (NaHCO_3)
- Wasserfreies Magnesiumsulfat (MgSO_4)

Schritt-für-Schritt-Protokoll:

- Reaktionsaufbau: In einem trockenen Rundkolben werden Spiro[2.5]octan-4-on (1,0 Äquiv.) und das gewählte Amin (1,1 Äquiv.) in wasserfreiem DCM gelöst (ca. 0,2 M Konzentration des Ketons).
- Kondensation: Die Mischung wird bei Raumtemperatur 30–60 Minuten lang gerührt, um die Bildung des Imin/Iminium-Zwischenprodukts zu ermöglichen. Eine katalytische Menge Essigsäure (0,1 Äquiv.) kann hinzugefügt werden, um die Iminbildung zu beschleunigen.

- Reduktion: Natriumtriacetoxyborhydrid (1,5 Äquiv.) wird portionsweise über 10 Minuten zum Reaktionsgemisch gegeben. Achtung: Die Zugabe kann exotherm sein und zu Gasentwicklung führen.
- Reaktionsüberwachung: Die Reaktion wird bei Raumtemperatur gerührt und mittels Dünnschichtchromatographie (DC) oder LC-MS auf das Verschwinden des Ausgangsmaterials überwacht (typischerweise 2–12 Stunden).
- Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter NaHCO_3 -Lösung gequenchet, bis die Gasentwicklung aufhört. Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit DCM extrahiert.
- Trocknung und Aufreinigung: Die vereinigten organischen Phasen werden über wasserfreiem MgSO_4 getrocknet, filtriert und im Vakuum eingeeengt. Der Rohrückstand wird mittels Säulenchromatographie (Silicagel, typischerweise mit einem Hexan/Ethylacetat-Gradienten mit 1 % Triethylamin zur Vermeidung von Tailing) gereinigt, um das reine Amin-Produkt zu erhalten.
- Charakterisierung: Die Identität und Reinheit des Produkts werden durch ^1H -NMR, ^{13}C -NMR und Massenspektrometrie bestätigt.

Abbildung 2: Reaktionsschema der reduktiven Aminierung.

Protokoll 2: Wittig-Reaktion zur Synthese von 4-Methyliden-spiro[2.5]octan

Die Wittig-Reaktion ist eine äußerst zuverlässige Methode zur Umwandlung von Ketonen in Alkene.^{[17][18]} Sie verwendet ein Phosphoniumylid (Wittig-Reagenz), das mit der Carbonylgruppe reagiert und eine C=C-Doppelbindung anstelle der C=O-Doppelbindung bildet. Die treibende Kraft der Reaktion ist die Bildung des sehr stabilen Triphenylphosphinoxids.^[18]

Materialien:

- Spiro[2.5]octan-4-on
- Methyltriphenylphosphoniumbromid ($\text{Ph}_3\text{P}^+\text{CH}_3 \text{Br}^-$)

- Starke Base (z. B. n-Butyllithium (n-BuLi) in Hexan oder Kalium-tert-butoxid (KOtBu))
- Tetrahydrofuran (THF), wasserfrei
- Wasser (H₂O)
- Diethylether oder Hexan

Schritt-für-Schritt-Protokoll:

- Ylid-Bildung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird Methyltriphenylphosphoniumbromid (1,2 Äquiv.) in wasserfreiem THF suspendiert. Die Suspension wird auf 0 °C abgekühlt.
- Eine starke Base (z. B. n-BuLi, 1,1 Äquiv.) wird langsam zugetropft. Die Mischung verfärbt sich typischerweise tiefgelb bis orange, was auf die Bildung des Ylids hinweist. Die Mischung wird 30–60 Minuten bei 0 °C bis Raumtemperatur gerührt.
- Aldehyd-/Keton-Zugabe: Eine Lösung von Spiro[2.5]octan-4-on (1,0 Äquiv.) in einer minimalen Menge wasserfreiem THF wird langsam bei 0 °C zur Ylid-Lösung getropft.
- Reaktion: Nach der Zugabe wird das Eisbad entfernt, und die Reaktion wird bei Raumtemperatur gerührt. Die Überwachung erfolgt mittels DC oder GC-MS (typischerweise 1–4 Stunden). Das Abklingen der Ylid-Farbe ist oft ein Indikator für den Reaktionsfortschritt.
- Aufarbeitung: Die Reaktion wird vorsichtig mit Wasser gequencht. Der Großteil des THF wird im Vakuum entfernt. Der Rückstand wird mit Diethylether oder Hexan extrahiert.
- Aufreinigung: Die vereinigten organischen Phasen werden mit Wasser und dann mit Sole gewaschen, über MgSO₄ getrocknet und eingeeengt. Das Triphenylphosphinoxid-Nebenprodukt kann oft durch Filtration des Rohprodukts durch einen kurzen Silicagel-Pfropfen (eluiert mit Hexan) oder durch Säulenchromatographie entfernt werden.
- Charakterisierung: Die Struktur des resultierenden Alkens wird durch ¹H-NMR (charakteristische Signale für die Vinylprotonen um 4,5–5,5 ppm) und ¹³C-NMR bestätigt.

Protokoll 3: Claisen-Schmidt-Kondensation (eine Variante der Aldol-Kondensation)

Diese Reaktion verlängert das Kohlenstoffgerüst, indem sie das Enolat des Spiro[2.5]octan-4-ons mit einem Aldehyd, der keine α -Wasserstoffe besitzt (z. B. Benzaldehyd), umsetzt, um eine Selbstkondensation zu verhindern.^[13] Das resultierende β -Hydroxyketon dehydratisiert unter den Reaktionsbedingungen leicht zu einem konjugierten Enon.^{[14][19]}

Materialien:

- Spiro[2.5]octan-4-on
- Benzaldehyd
- Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)
- Ethanol (EtOH)
- Wasser (H₂O)

Schritt-für-Schritt-Protokoll:

- Reaktionsaufbau: In einem Erlenmeyerkolben wird Spiro[2.5]octan-4-on (1,0 Äquiv.) und Benzaldehyd (1,05 Äquiv.) in Ethanol gelöst.
- Basen-Zugabe: Eine wässrige Lösung von NaOH (z. B. 10 % w/v, 2,0 Äquiv.) wird langsam unter Rühren bei Raumtemperatur zugetropft. Die Reaktion ist oft exotherm.
- Reaktion und Fällung: Die Mischung wird kräftig bei Raumtemperatur gerührt. Das Produkt fällt oft als Feststoff aus der Lösung aus. Die Reaktionszeit beträgt typischerweise 2–24 Stunden. Die Überwachung erfolgt mittels DC.
- Isolierung: Wenn ein Niederschlag entsteht, wird die Mischung in einem Eisbad gekühlt, um die Fällung zu vervollständigen. Der Feststoff wird durch Vakuumfiltration abgetrennt und mit kaltem Ethanol/Wasser gewaschen, um überschüssige Base und Ausgangsmaterialien zu entfernen.

- Aufarbeitung (wenn keine Fällung erfolgt): Die Reaktionsmischung wird in Wasser gegossen und mit Ethylacetat extrahiert. Die organische Schicht wird mit Wasser und Sole gewaschen, über MgSO_4 getrocknet und eingengt.
- Aufreinigung: Das Rohprodukt wird durch Umkristallisation (z. B. aus Ethanol) oder Säulenchromatographie gereinigt.
- Charakterisierung: Die Bildung des α,β -ungesättigten Ketons wird durch ^1H -NMR (Auftreten von Vinylprotonen) und IR-Spektroskopie (charakteristische $\text{C}=\text{O}$ - und $\text{C}=\text{C}$ -Strettschwingungen im konjugierten System) bestätigt.

Zusammenfassung der Derivate und erwartete Daten

Die folgende Tabelle fasst hypothetische Daten für eine Reihe von Derivaten zusammen, die mit den oben genannten Protokollen hergestellt wurden. Sie dient als Vorlage für die Organisation von Screening-Daten.

Derivat-ID	Struktur (R-Gruppe)	Reaktionstyp	Erwartete Masse ($\text{M}+\text{H}$) ⁺	Hypothetische IC_{50} (μM)
SP-001	$-(\text{CH}_2)\text{Ph}$	Reduktive Aminierung	216,17	12,5
SP-002	$-\text{N}(\text{CH}_2\text{CH}_2)_2\text{O}$ (Morpholinyl)	Reduktive Aminierung	196,17	28,1
SP-003	$=\text{CH}_2$	Wittig-Reaktion	123,12	> 100
SP-004	$=\text{CH}-\text{Ph}$	Aldol-Kondensation	213,16	5,2

Überlegungen zum biologischen Screening

Die aus diesen Protokollen generierte Bibliothek von Spiro[2.5]octan-4-on-Derivaten ist für eine Vielzahl von biologischen Assays geeignet.

- Amin-Derivate (SP-001, SP-002): Die Einführung von basischen Stickstoffatomen macht diese Verbindungen zu Kandidaten für Targets, die kationische oder protonierte Liganden binden, wie z. B. G-Protein-gekoppelte Rezeptoren (GPCRs), Ionenkanäle und bestimmte Enzyme (z. B. Kinasen).
- Alken-Derivate (SP-003): Diese lipophileren Analoga eignen sich zur Untersuchung von hydrophoben Bindungstaschen in Proteinen. Ihre veränderte Form kann zu einer unerwarteten Selektivität im Vergleich zum ursprünglichen Keton führen.
- Enon-Derivate (SP-004): Als Michael-Akzeptoren können diese Verbindungen als kovalente Inhibitoren für Enzyme mit nukleophilen Resten (z. B. Cystein) im aktiven Zentrum untersucht werden. Sie sind auch für ihre potenziellen entzündungshemmenden und krebsbekämpfenden Aktivitäten bekannt.[\[20\]](#)

Die Vielfalt der physikochemischen Eigenschaften innerhalb der Bibliothek erfordert eine sorgfältige Assay-Entwicklung, insbesondere im Hinblick auf die Löslichkeit der Verbindungen in wässrigen Puffern. Die Verwendung von DMSO als Lösungsvermittler ist Standard, aber die Endkonzentration sollte minimiert werden, um Artefakte zu vermeiden.

Schlussfolgerung

Spiro[2.5]octan-4-on ist ein leistungsfähiges und vielseitiges Gerüst für die Synthese von Wirkstoffbibliotheken. Die in diesem Leitfaden beschriebenen Protokolle für die reduktive Aminierung, die Wittig-Reaktion und die Aldol-Kondensation sind robust, skalierbar und ermöglichen den Zugang zu einer breiten Palette von chemisch diversen Molekülen. Durch die systematische Modifikation der C4-Position können Forscher den chemischen Raum effizient erkunden und neue Leitstrukturen für die Arzneimittelentwicklung identifizieren. Die Kombination aus definierter dreidimensionaler Struktur und synthetischer Zugänglichkeit macht dieses Spiro-Gerüst zu einem wertvollen Werkzeug im Arsenal des medizinischen Chemikers.

Referenzen

- Yao, H., Gai, K., Fang, X., Li, X., Xu, J., Wu, X., & Lin, A. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications. Verfügbar unter: --INVALID-LINK--

- Dandapani, S., & Marcaurelle, L. A. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Verfügbar unter: --INVALID-LINK--
- Voitovich, Y. V., & Garkusha, I. A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Verfügbar unter: --INVALID-LINK--
- ChemSynthesis. (n.d.). **spiro[2.5]octan-4-one**. Chemical Synthesis Database. Verfügbar unter: --INVALID-LINK--
- Voitovich, Y. V., & Garkusha, I. A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Verfügbar unter: --INVALID-LINK--
- Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--
- Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--
- Palle, V. P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Verfügbar unter: --INVALID-LINK--
- Orčić, D., et al. (2022). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules. Verfügbar unter: --INVALID-LINK--
- Yao, H., et al. (2015). Synthesis of Spiro[2.5]octa-4,7-dien-6-one with Consecutive Quaternary Centers via 1,6-Conjugate Addition Induced Dearomatization of para-Quinone Methides. ResearchGate. Verfügbar unter: --INVALID-LINK--
- Lin, J.-H., Zhang, C.-P., & Xiao, J.-C. (n.d.). Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water. Chinese Academy of Sciences. Verfügbar unter: --INVALID-LINK--
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Spiro[2.5]octane-5. BenchChem. Verfügbar unter: --INVALID-LINK--

- PubChem. (n.d.). **Spiro[2.5]octan-4-one** (C₈H₁₂O). PubChemLite. Verfügbar unter: --INVALID-LINK--
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--
- Acosta-Quiroga, K., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances. Verfügbar unter: --INVALID-LINK--
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. Verfügbar unter: --INVALID-LINK--
- Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. Verfügbar unter: --INVALID-LINK--
- Wikipedia. (n.d.). Reductive amination. Wikipedia. Verfügbar unter: --INVALID-LINK--
- ACS Green Chemistry Institute. (n.d.). Reductive Amination. American Chemical Society. Verfügbar unter: --INVALID-LINK--
- Lin, J.-H., Zhang, C.-P., & Xiao, J.-C. (n.d.). Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. Shanghai Institute of Organic Chemistry. Verfügbar unter: --INVALID-LINK--
- Wikipedia. (n.d.). Wittig reaction. Wikipedia. Verfügbar unter: --INVALID-LINK--
- LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. LibreTexts. Verfügbar unter: --INVALID-LINK--
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--
- Chem Help ASAP. (2019). aldol condensation & unsaturated ketones. YouTube. Verfügbar unter: --INVALID-LINK--
- KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. KPU Pressbooks. Verfügbar unter: --INVALID-LINK--

- LibreTexts Chemistry. (2023). Wittig Reaction. LibreTexts. Verfügbar unter: --INVALID-LINK--
- Al-Ghorbani, M., et al. (2025). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. ResearchGate. Verfügbar unter: --INVALID-LINK--
- Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--
- LibreTexts Chemistry. (2023). The Wittig Reaction. LibreTexts. Verfügbar unter: --INVALID-LINK--
- Nazari, P., et al. (2018). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Avicenna Journal of Medical Biochemistry. Verfügbar unter: --INVALID-LINK--
- PubChem. (n.d.). **Spiro[2.5]octan-4-one**. PubChem. Verfügbar unter: --INVALID-LINK--
- Google Patents. (n.d.). EP2880008B1 - Process for preparing spiro[2.5]octane-5,7-dione. Google Patents. Verfügbar unter: --INVALID-LINK--
- J-GLOBAL. (n.d.). Spiro[2.5]octane-4-one. J-GLOBAL. Verfügbar unter: --INVALID-LINK--
- Google Patents. (n.d.). DE2836477C2 - Process for the preparation of unsaturated spiro [2.4] heptanones and spiro [2.5] octanones. Google Patents. Verfügbar unter: --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]

- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. PubChemLite - Spiro[2.5]octan-4-one (C₈H₁₂O) [pubchemlite.lcsb.uni.lu]
- 7. Spiro[2.5]octan-4-one | C₈H₁₂O | CID 12222024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 15. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Derivatization of Spiro[2.5]octan-4-one for biological screening]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2859199#derivatization-of-spiro-2-5-octan-4-one-for-biological-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com